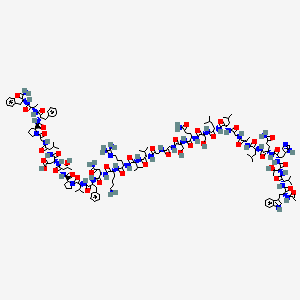

AdoCGlyArg6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AdoCGlyArg6 erfolgt durch Festphasenpeptidsynthese (SPPS), ein gängiges Verfahren zur Herstellung von Peptiden. Der Prozess beginnt in der Regel mit der Anbindung der ersten Aminosäure an ein festes Harz. Nachfolgende Aminosäuren werden sequenziell durch eine Reihe von Kupplungs- und Entschützungsschritten hinzugefügt. Die Reaktionsbedingungen umfassen oft die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Das Endprodukt wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um Effizienz und Konsistenz zu erhöhen. Der Einsatz von großtechnischen HPLC-Systemen gewährleistet die Reinheit des Endprodukts. Darüber hinaus wird die Gefriertrocknung häufig eingesetzt, um das Peptid in einer stabilen, trockenen Form zu erhalten, die für die Lagerung und den Transport geeignet ist.

Chemische Reaktionsanalyse

Reaktionstypen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in freie Thiolgruppen umwandeln.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Aminosäuren durch site-directed Mutagenese ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) in wässrigen Lösungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) in gepufferten Lösungen.

Substitution: Site-directed Mutagenese unter Verwendung spezifischer Primer und DNA-Polymerase.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfid-verknüpften Peptiden.

Reduktion: Regeneration von freien Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und Modifikationstechniken zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation der Proteinkinaseaktivität, die für verschiedene zelluläre Prozesse von entscheidender Bedeutung ist.

Medizin: Potenzieller therapeutischer Wirkstoff für Krankheiten, die mit einer dysregulierten Proteinkinaseaktivität einhergehen, wie z. B. Krebs und Stoffwechselstörungen.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Instrumenten.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die cyclische Adenosinmonophosphat-abhängige Proteinkinase Typ II-beta-regulatorische Kette (PRKAR2B) hemmt. Diese Hemmung stört die normalen Signalwege, die durch cyclisches Adenosinmonophosphat vermittelt werden, was zu veränderten zellulären Reaktionen führt. Die Verbindung bindet spezifisch an die regulatorische Untereinheit der Kinase und verhindert ihre Aktivierung und die anschließende Phosphorylierung von Zielproteinen .

Analyse Chemischer Reaktionen

Types of Reactions

AdoCGlyArg6 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

AdoCGlyArg6 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating protein kinase activity, which is crucial for various cellular processes.

Medicine: Potential therapeutic agent for diseases involving dysregulated protein kinase activity, such as cancer and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

AdoCGlyArg6 exerts its effects by inhibiting the cyclic adenosine monophosphate-dependent protein kinase type II-beta regulatory chain (PRKAR2B). This inhibition disrupts the normal signaling pathways mediated by cyclic adenosine monophosphate, leading to altered cellular responses. The compound specifically binds to the regulatory subunit of the kinase, preventing its activation and subsequent phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

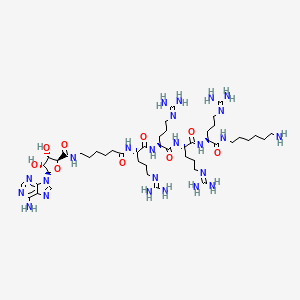

AdoCGlyArg5: Ein weiteres Peptid mit einer ähnlichen Struktur, aber einem Argininrest weniger.

AdoCGlyArg7: Ein Peptid mit einem zusätzlichen Argininrest im Vergleich zu AdoCGlyArg6.

AdoCGlyLys6: Ein Peptid, bei dem die Argininreste durch Lysinreste ersetzt werden.

Einzigartigkeit

This compound ist aufgrund seiner spezifischen inhibitorischen Wirkung auf die cyclische Adenosinmonophosphat-abhängige Proteinkinase Typ II-beta-regulatorische Kette einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug, um die Rolle dieser Kinase in verschiedenen biologischen Prozessen zu untersuchen und gezielte Therapien zu entwickeln.

Eigenschaften

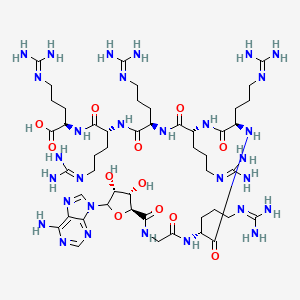

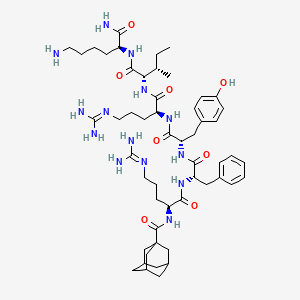

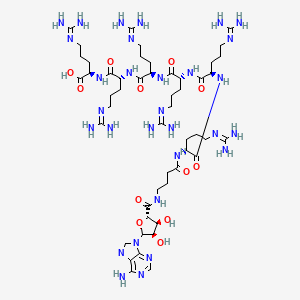

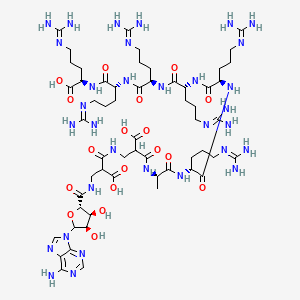

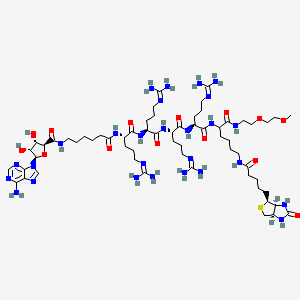

Molekularformel |

C48H86N30O12 |

|---|---|

Molekulargewicht |

1275.4 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C48H86N30O12/c49-33-29-34(70-20-69-33)78(21-71-29)41-31(81)30(80)32(90-41)40(87)68-19-28(79)72-22(7-1-13-62-43(50)51)35(82)73-23(8-2-14-63-44(52)53)36(83)74-24(9-3-15-64-45(54)55)37(84)75-25(10-4-16-65-46(56)57)38(85)76-26(11-5-17-66-47(58)59)39(86)77-27(42(88)89)12-6-18-67-48(60)61/h20-27,30-32,41,80-81H,1-19H2,(H,68,87)(H,72,79)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,88,89)(H2,49,69,70)(H4,50,51,62)(H4,52,53,63)(H4,54,55,64)(H4,56,57,65)(H4,58,59,66)(H4,60,61,67)/t22-,23-,24-,25-,26-,27-,30+,31-,32+,41?/m1/s1 |

InChI-Schlüssel |

RQOKDGUOYJQMIS-CUDNWQCBSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)

![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)

![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)

![Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10846545.png)